molecular formula C18H19N3O6S B2766646 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 941945-36-4

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2766646
CAS No.: 941945-36-4
M. Wt: 405.43
InChI Key: WFAJJLQCJLZXIX-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound featuring a piperidinone moiety, a methoxy group, and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through the hydrogenation of pyridine derivatives using palladium or rhodium catalysts.

    Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol and a suitable base.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the piperidinone derivative with the nitrobenzenesulfonamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and various nucleophiles.

Major Products

    Oxidation: N-(4-hydroxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide.

    Reduction: N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the piperidinone and sulfonamide groups makes it a candidate for the development of drugs targeting specific enzymes or receptors. It may exhibit activity against certain diseases or conditions, making it a valuable compound for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of advanced materials.

Mechanism of Action

The mechanism by which N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinone moiety may enhance binding affinity and specificity, while the methoxy and nitro groups can modulate the compound’s electronic properties, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide: Lacks the piperidinone moiety, which may reduce its binding affinity and specificity.

    N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-benzenesulfonamide: Lacks the nitro group, which may alter its electronic properties and reactivity.

    N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzenesulfonamide: The amino group instead of the nitro group may change its biological activity and reactivity.

Uniqueness

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the piperidinone moiety, methoxy group, and nitrobenzenesulfonamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-27-17-10-5-13(12-16(17)20-11-3-2-4-18(20)22)19-28(25,26)15-8-6-14(7-9-15)21(23)24/h5-10,12,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAJJLQCJLZXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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